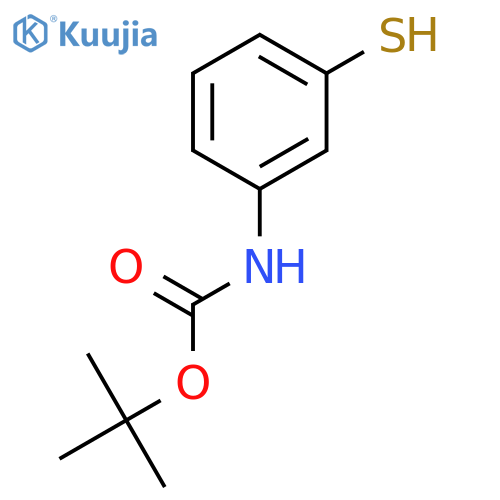

Cas no 195622-56-1 (tert-butyl N-(3-sulfanylphenyl)carbamate)

tert-butyl N-(3-sulfanylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (3-mercaptophenyl)-, 1,1-dimethylethyl ester

- (3-MERCAPTO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

- tert-butyl N-(3-sulfanylphenyl)carbamate

- tert-Butyl (3-mercaptophenyl)carbamate

- FKQZBRIRXCOQJC-UHFFFAOYSA-N

- tert-butyl(3-mercaptophenyl)carbamate

- CS-0371730

- Tert-Butyl 3-Mercaptophenylcarbamate

- DB-189222

- 195622-56-1

- AT21190

- EN300-1881763

- SCHEMBL1939950

-

- インチ: InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13)

- InChIKey: FKQZBRIRXCOQJC-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1=CC(=CC=C1)S

計算された属性

- せいみつぶんしりょう: 225.08245

- どういたいしつりょう: 225.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 38.33

tert-butyl N-(3-sulfanylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1881763-0.25g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 0.25g |

$418.0 | 2023-09-18 | |

| Enamine | EN300-1881763-5.0g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 5g |

$2443.0 | 2023-06-03 | |

| Enamine | EN300-1881763-10g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 10g |

$3622.0 | 2023-09-18 | |

| 1PlusChem | 1P00BBUF-10g |

(3-MERCAPTO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER |

195622-56-1 | 95% | 10g |

$4539.00 | 2024-06-17 | |

| 1PlusChem | 1P00BBUF-250mg |

(3-MERCAPTO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER |

195622-56-1 | 95% | 250mg |

$579.00 | 2024-06-17 | |

| Enamine | EN300-1881763-1.0g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 1g |

$842.0 | 2023-06-03 | |

| Enamine | EN300-1881763-2.5g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 2.5g |

$1650.0 | 2023-09-18 | |

| Enamine | EN300-1881763-0.5g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 0.5g |

$656.0 | 2023-09-18 | |

| Enamine | EN300-1881763-1g |

tert-butyl N-(3-sulfanylphenyl)carbamate |

195622-56-1 | 95% | 1g |

$842.0 | 2023-09-18 | |

| 1PlusChem | 1P00BBUF-100mg |

(3-MERCAPTO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER |

195622-56-1 | 95% | 100mg |

$412.00 | 2024-06-17 |

tert-butyl N-(3-sulfanylphenyl)carbamate 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

tert-butyl N-(3-sulfanylphenyl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 195622-56-1 and Product Name: tert-butyl N-(3-sulfanylphenyl)carbamate

Tert-butyl N-(3-sulfanylphenyl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 195622-56-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, including the presence of a tert-butyl group and a 3-sulfanylphenyl moiety, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group is an isopropyl-substituted alkyl group that enhances the stability of the carbamate moiety, making it more resistant to hydrolysis under physiological conditions. This stability is crucial for pharmaceutical applications where prolonged activity and bioavailability are desired. On the other hand, the 3-sulfanylphenyl ring introduces a polar sulfonate group, which can improve water solubility and interact favorably with biological targets. These structural attributes make tert-butyl N-(3-sulfanylphenyl)carbamate a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Research studies have demonstrated that carbamates can serve as potent inhibitors of various enzymatic targets, including kinases, proteases, and other key enzymes involved in disease pathways. The 3-sulfanylphenyl moiety, in particular, has been shown to enhance binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with target proteins. This has led to the development of novel carbamate derivatives with improved pharmacological profiles.

One of the most exciting areas of research involving tert-butyl N-(3-sulfanylphenyl)carbamate is its potential application in oncology. Preclinical studies have suggested that carbamate derivatives can modulate signaling pathways involved in cancer cell proliferation and survival. For instance, certain carbamates have been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The tert-butyl group in this compound may further enhance its ability to interact with these kinases by providing steric hindrance that improves binding specificity. Additionally, the sulfonate group could facilitate interactions with acidic residues on the enzyme surface, further strengthening the binding affinity.

Another promising application of tert-butyl N-(3-sulfanylphenyl)carbamate is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis, autoimmune disorders, and cardiovascular diseases. Studies have shown that carbamates can inhibit inflammatory cytokine production by modulating signaling pathways such as NF-κB and MAPK. The unique structural features of this compound may enable it to selectively target inflammatory pathways while minimizing side effects. Furthermore, its stability under physiological conditions ensures sustained activity, which is essential for long-term therapeutic efficacy.

The synthesis of tert-butyl N-(3-sulfanylphenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the reaction of phenol derivatives with chloroformate esters to form phenylcarbamates. Subsequent substitution at the 3-position with a sulfanyl group introduces the desired polar functionality. The introduction of the tert-butyl group is achieved through nucleophilic substitution or other coupling reactions that maintain regioselectivity and functional group integrity. Advanced synthetic techniques such as flow chemistry and catalytic methods have been employed to optimize reaction efficiency and scalability.

Quality control and analytical characterization are critical steps in ensuring the purity and consistency of tert-butyl N-(3-sulfanylphenyl)carbamate for pharmaceutical applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm molecular structure and identify impurities. Additionally, stability studies under various storage conditions help determine shelf life and appropriate handling protocols. These rigorous quality control measures ensure that the final product meets regulatory standards and performs reliably in preclinical and clinical settings.

The pharmacokinetic properties of tert-butyl N-(3-sulfanylphenyl)carbamate are another important consideration in drug development. Studies have shown that carbamates generally exhibit moderate solubility in water due to polar functional groups such as hydroxyls and sulfonates. However, their lipophilicity can be enhanced by structural modifications like introducing alkyl or aryl groups. The presence of both polar and non-polar regions allows this compound to partition efficiently across biological membranes, facilitating absorption after oral administration or injection into tissues or fluids where it exerts its therapeutic effects.

In conclusion,tert-butyl N-(3-sulfanylphenyl)carbamate (CAS No. 195622-56-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology,inflammatory diseases,and other disorders characterized by enzymatic dysregulation or chronic inflammation. Its unique structural features,including the synergistic effects of the tert-butyl group,the sulfonate moiety,and overall molecular architecture,make it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutics with improved efficacy,selectivity,and pharmacokinetic profiles.

195622-56-1 (tert-butyl N-(3-sulfanylphenyl)carbamate) 関連製品

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)

- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)

- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)

- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)